4-(2-Pyridylazo)resorcinol

Description

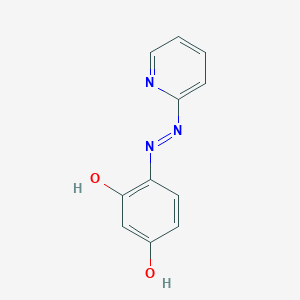

Structure

3D Structure

Propriétés

IUPAC Name |

4-(pyridin-2-yldiazenyl)benzene-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c15-8-4-5-9(10(16)7-8)13-14-11-3-1-2-6-12-11/h1-7,15-16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNYNDHYSJRRDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N=NC2=C(C=C(C=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52722-53-9 (di-hydrochloride salt) |

Source

|

| Record name | 4-(2-Pyridylazo)resorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001141599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7061560 |

Source

|

| Record name | 1,3-Benzenediol, 4-(2-pyridinylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange powder; [Alfa Aesar MSDS] |

Source

|

| Record name | 4-(2-Pyridylazo)resorcinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11442 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1141-59-9, 16593-81-0 |

Source

|

| Record name | 4-(2-Pyridylazo)resorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1141-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Pyridylazo)resorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001141599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Pyridylazo)resorcinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediol, 4-[2-(2-pyridinyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediol, 4-(2-pyridinylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-pyridylazo)resorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Resorcinol, 4-(2-pyridylazo)-, monosodium salt, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-PYRIDINYLAZO)-1,3-BENZENDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N68T40H95T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 4-(2-Pyridylazo)resorcinol (PAR)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Pyridylazo)resorcinol, commonly known as PAR, is a highly sensitive and versatile chromogenic chelating agent with extensive applications in analytical chemistry and biochemistry.[1] Its utility in the quantitative determination of over 50 elements and in studying metalloproteins underscores the importance of reliable and well-characterized synthesis and purification protocols.[1] This guide provides a comprehensive overview of the core methodologies for preparing and purifying PAR, delving into the chemical principles behind each step to empower researchers with the knowledge to optimize these processes for their specific needs. We will explore the foundational two-step synthesis involving diazotization and azo coupling, followed by a critical evaluation of various purification techniques, including recrystallization and chromatography. Detailed, field-tested protocols are provided to ensure reproducibility and high purity of the final product.

Introduction to this compound (PAR)

PAR is an organic compound characterized by a pyridyl group linked to a resorcinol moiety through an azo bridge. This structure confers upon PAR its remarkable ability to form stable, colored complexes with a wide range of metal ions.[1][] It is this property that makes it an invaluable tool in various analytical techniques, including spectrophotometric analysis, chelate titration, and cloud point extraction for the determination of trace metals in environmental and biological samples.[3][4] The monosodium salt of PAR is a dibasic acid that forms protonated complexes with most metal ions. Given its broad applicability, the ability to synthesize and purify PAR to a high degree of purity is a critical skill for researchers in analytical chemistry, environmental science, and drug development.

The Core Synthesis Pathway: A Two-Step Approach

The synthesis of PAR is fundamentally a two-step process: the diazotization of 2-aminopyridine followed by an azo coupling reaction with resorcinol. This classic approach to azo dye synthesis is both efficient and scalable.

Step 1: Diazotization of 2-Aminopyridine

The initial step involves the conversion of the primary aromatic amine, 2-aminopyridine, into a diazonium salt.[5] This is achieved through its reaction with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid.[6]

Causality of Experimental Choices:

-

Low Temperature (0-5 °C): The diazotization reaction is performed at low temperatures to prevent the highly unstable diazonium salt from decomposing, which could lead to the formation of unwanted byproducts and a reduction in yield.[7]

-

Strong Acidic Medium: The presence of a strong acid is crucial for the formation of nitrous acid from sodium nitrite and to prevent the premature coupling of the diazonium salt with unreacted 2-aminopyridine.[6]

The reaction proceeds via the formation of the nitrosonium ion (NO+), which then acts as an electrophile, attacking the amino group of 2-aminopyridine. A series of proton transfers and the elimination of a water molecule result in the formation of the pyridinediazonium ion.

Step 2: Azo Coupling with Resorcinol

The second step is the electrophilic aromatic substitution reaction where the newly formed pyridinediazonium salt couples with resorcinol. Resorcinol is a highly activated aromatic compound due to the presence of two electron-donating hydroxyl groups, making it susceptible to electrophilic attack.

Causality of Experimental Choices:

-

Alkaline Conditions: The coupling reaction is typically carried out in a basic solution. The alkaline medium deprotonates the hydroxyl groups of resorcinol, further activating the ring towards electrophilic substitution and facilitating the coupling reaction. A patent for a similar resorcinol-based dye suggests using a sodium hydroxide solution.[8]

-

Controlled Addition: The diazonium salt solution is added slowly to the resorcinol solution to maintain a low concentration of the diazonium salt, which helps to prevent side reactions such as self-coupling.

The diazonium ion attacks the electron-rich carbon atom at the 4-position of the resorcinol ring, leading to the formation of the azo linkage and yielding this compound.

Caption: Synthesis workflow for this compound (PAR).

Purification Methodologies: Achieving Analytical Grade Purity

The crude PAR obtained from the synthesis typically contains unreacted starting materials, byproducts, and inorganic salts. The choice of purification method depends on the scale of the synthesis and the desired final purity.

Recrystallization: A Scalable and Cost-Effective Approach

Recrystallization is a widely used technique for purifying solid organic compounds and is often the first choice for PAR purification on a larger scale.[9][10] The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.[11]

Key Considerations for Recrystallization:

-

Solvent Selection: An ideal solvent should dissolve PAR sparingly at room temperature but have high solubility at its boiling point. For the sodium salt of PAR, a 1:1 mixture of ethanol and water is often effective.[3] Common solvent systems for recrystallization include ethanol, n-hexane/acetone, and n-hexane/THF.[12]

-

Controlled Cooling: Slow and undisturbed cooling is crucial for the formation of well-defined crystals, which are less likely to occlude impurities.[11] Rapid cooling can lead to the precipitation of an impure solid.[11]

Chromatographic Methods: For High-Purity Applications

For applications requiring very high purity, such as in sensitive analytical assays or for the preparation of certified reference materials, chromatographic techniques are employed.

-

Thin-Layer Chromatography (TLC): TLC is an essential tool for assessing the purity of PAR and for optimizing the solvent system for column chromatography. A common mobile phase for PAR on a silica gel plate is a mixture of n-butanol, ethanol, and 2M ammonia (6:2:2).[3]

-

Column Chromatography: While more resource-intensive, column chromatography offers excellent separation of PAR from closely related impurities. The choice of stationary phase (e.g., silica gel) and eluent system is guided by preliminary TLC analysis.

-

High-Speed Countercurrent Chromatography (CCC): CCC is a preparative liquid-liquid chromatography technique that can be used for the purification of water-soluble azo dyes.[13][14] This method allows for the continuous extraction of the dye and can handle larger quantities in a single run.[13]

Caption: Decision tree for selecting a PAR purification method.

Quantitative Data Summary

| Parameter | Typical Value | Source |

| Molecular Formula | C₁₁H₉N₃O₂ | [4] |

| Molecular Weight | 215.21 g/mol | |

| Melting Point | 192-202 °C (lit.) | [3] |

| Appearance | Orange to brown-red powder | [3] |

| Solubility | Partly soluble in water, slightly soluble in ethanol | [3][4] |

| Molar Absorption Coefficient (ε) of Zn(PAR)₂ complex at 492 nm, pH 7.4 | 71,500 M⁻¹cm⁻¹ | [1] |

Detailed Experimental Protocols

Synthesis of this compound (PAR)

Materials:

-

2-Aminopyridine

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Resorcinol

-

Sodium Hydroxide (NaOH)

-

Ice

-

Deionized Water

Procedure:

Part A: Diazotization of 2-Aminopyridine

-

In a 250 mL beaker, dissolve a specific molar equivalent of 2-aminopyridine in a solution of concentrated HCl and deionized water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a concentrated aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

-

Continue stirring for 15-20 minutes at 0-5 °C after the addition is complete to ensure the reaction goes to completion. The resulting solution contains the pyridinediazonium chloride.

Part B: Azo Coupling

-

In a separate 500 mL beaker, dissolve a molar equivalent of resorcinol in an aqueous solution of sodium hydroxide.

-

Cool this alkaline resorcinol solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Part A to the cold resorcinol solution with vigorous stirring. A deep red-orange precipitate of PAR should form immediately.

-

Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes.

-

Acidify the mixture with hydrochloric acid to precipitate the crude PAR.

-

Collect the crude product by vacuum filtration, wash with cold water, and air dry.

Purification of PAR by Recrystallization

Materials:

-

Crude PAR

-

Ethanol (95%)

-

Deionized Water

Procedure:

-

Place the crude PAR in an Erlenmeyer flask.

-

Add a minimal amount of a 1:1 ethanol/water mixture to the flask.

-

Heat the mixture on a hot plate with stirring until the PAR dissolves completely. If necessary, add small portions of the hot solvent mixture until a saturated solution is obtained at the boiling point.

-

Remove the flask from the heat and allow it to cool slowly to room temperature without disturbance.

-

Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold ethanol/water mixture.

-

Dry the purified PAR crystals in a desiccator or a vacuum oven at a low temperature.

-

Assess the purity of the recrystallized product using TLC.

Conclusion

The synthesis and purification of this compound are well-established procedures that can be reliably performed in a standard laboratory setting. A thorough understanding of the underlying chemical principles of diazotization, azo coupling, and the chosen purification method is paramount to achieving a high yield of pure product. By carefully controlling reaction conditions, particularly temperature, and selecting the appropriate purification strategy based on the intended application, researchers can consistently produce high-quality PAR suitable for even the most demanding analytical and biochemical studies.

References

- Freeman, H. S., Hao, Z., McIntosh, S. A., & Mills, K. P. (1988). Purification of Some Water Soluble Azo Dyes by High-Speed Countercurrent Chromatography.

- Taylor & Francis Online. (n.d.). Purification of Some Water Soluble Azo Dyes by High-Speed Countercurrent Chromatography.

- ACS Publications. (n.d.). Precolumn chelation with this compound for simultaneous determination of metal ions by liquid chromatography. Analytical Chemistry.

- ACS Publications. (n.d.). 4-(Pyridylazo)resorcinol-based continuous detection system for trace levels of metal ions. Analytical Chemistry.

- ResearchGate. (2016). (PDF) Application of this compound for flotation-spectrophotometric determination of iron.

- ResearchGate. (2014). Research Article Synthesis of Disperse Dyes from Pyridone and Resorcinol Coupled to Diazotized 2-Amino-4-chloro-5-formylthiazole.

- MDPI. (n.d.). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes.

- ResearchGate. (2021). Suggestions required for efficient isolation and purification of azo pigments?

- Royal Society of Chemistry. (n.d.). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B.

- PubMed. (2015). Molar absorption coefficients and stability constants of metal complexes of this compound (PAR): Revisiting common chelating probe for the study of metalloproteins.

- ResearchGate. (n.d.). (PDF) Solubilization of this compound in hydrophobic–hydrophilic ionic liquids and extraction of heavy metal ions from aqueous solutions.

- ResearchGate. (2014). How does one make a 4-(2-Pyridylazo) resorcinol indicator solution?

- Organic Chemistry Portal. (n.d.). Diazotisation.

- IntechOpen. (n.d.). Chemistry and Applications of Azo Dyes: A Comprehensive Review.

- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.

- University of California, Los Angeles. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun.

- Google Patents. (n.d.). CN102051062A - Method for synthesizing resorcinol yellow.

- YouTube. (2024). Making the First Azo Dye.

- Organic Syntheses. (n.d.). Procedure.

- ResearchGate. (2010). (PDF) Synthesis, characterization and chelating properties of 4-Formylsemicarbazone-1-phenyl-3- methyl-2-pyrazolin-5-one (FMP-SC).

- ResearchGate. (n.d.). Synthesis and characterization of a series of chelating resins containing amino/imino-carboxyl groups and their adsorption behavior for lead in aqueous phase | Request PDF.

- ResearchGate. (n.d.). (PDF) Synthesis of Dyes and the Textile Industry.

- MDPI. (2022). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide.

- ResearchGate. (2023). Synthesis, spectroscopic characterization studies of chelating complexes and their applications as antimicrobial agents, DNA binding, molecular docking, and electrochemical studies.

- EPA NEPI. (n.d.). Industrial Process Profiles for Environmental Use: Chapter 7 - Organic Dyes and Pigments Industry.

- Prime Scholars. (n.d.). Synthesis and Characteristics of Some Organic Dyes.

- PubMed. (n.d.). Preparation and characterization of a novel hybrid chelating material for effective adsorption of Cu(II) and Pb(II).

Sources

- 1. Molar absorption coefficients and stability constants of metal complexes of this compound (PAR): Revisiting common chelating probe for the study of metalloproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 1141-59-9 [chemicalbook.com]

- 4. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. Diazotisation [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. CN102051062A - Method for synthesizing resorcinol yellow - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. mt.com [mt.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Tips & Tricks [chem.rochester.edu]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Chemical and Physical Properties of 4-(2-Pyridylazo)resorcinol (PAR)

Abstract

4-(2-Pyridylazo)resorcinol, commonly known by the acronym PAR, is a highly versatile azo dye that has become an indispensable tool in analytical and bioinorganic chemistry.[] Its utility stems from its pronounced ability to act as a tridentate chelating agent, forming stable, intensely colored complexes with a vast array of metal ions.[2] This guide provides a comprehensive overview of the fundamental chemical and physical properties of PAR, offering insights into its structure, synthesis, acid-base characteristics, and spectral behavior. We will delve into the coordination chemistry that underpins its function as a metallochromic indicator and explore its practical applications with detailed experimental protocols. This document is intended for researchers, analytical scientists, and professionals in drug development who require a deep, functional understanding of this critical reagent.

Introduction to a Cornerstone Reagent

This compound is a water-soluble organic compound recognized for over half a century as a premier chromogenic reagent.[3][4] It is suitable for the quantitative determination of more than 50 elements.[5] The core of its functionality lies in its molecular structure, which features a pyridine ring, an azo group (–N=N–), and a resorcinol moiety. This specific arrangement of nitrogen and oxygen donor atoms allows PAR to bind tightly to metal ions, acting as a pincer-like tridentate ligand.

The formation of a PAR-metal complex induces a significant and predictable shift in the molecule's maximum absorbance wavelength (λmax), resulting in a distinct color change. This chromogenic response is the basis for its widespread use in spectrophotometric analysis, complexometric titrations, and specialized biochemical assays for tracking metal ion release from proteins.[5][6]

Chemical and Physical Characteristics

A thorough understanding of PAR's intrinsic properties is paramount for its effective application. These characteristics dictate its behavior in solution and its interaction with analytes.

Core Chemical Identity and Structure

The foundational properties of PAR are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1141-59-9 | [6] |

| Molecular Formula | C₁₁H₉N₃O₂ | [6] |

| Molecular Weight | 215.21 g/mol | [6] |

| IUPAC Name | 4-(pyridin-2-yldiazenyl)benzene-1,3-diol | [] |

| Synonyms | PAR, 4-(2-Pyridinylazo)-1,3-benzenediol | [][6] |

| Appearance | Orange to reddish-brown powder | [6] |

| Melting Point | 192-202 °C (with decomposition) | [][6] |

The structure of PAR, featuring its key functional groups, is depicted below.

Figure 1: Chemical structure of this compound.

Synthesis and Purification

PAR is commercially available but can be synthesized via a standard azo coupling reaction. The process generally involves:

-

Diazotization: 2-Aminopyridine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then added to an alkaline solution of resorcinol. The electrophilic diazonium ion attacks the electron-rich resorcinol ring, typically at the position para to one hydroxyl group and ortho to the other, to form the final azo dye.

For high-purity applications, commercial PAR can be purified by recrystallizing its sodium salt from a 1:1 ethanol/water mixture.[6]

Solubility Profile

The solubility of PAR is a critical parameter for preparing stock and working solutions for various assays.

| Solvent | Solubility | Reference(s) |

| Water | Partly soluble (especially as the monosodium salt) | [6][7] |

| Ethanol | Slightly soluble | [6] |

| Methanol | Slightly soluble | [] |

| DMSO | Slightly soluble | [] |

| Diethyl Ether | Insoluble | [6] |

| Low-Polarity Solvents | Insoluble | [6] |

Insight: For practical laboratory use, PAR is often prepared as a 0.1% to 1% (w/v) solution. The monosodium salt of PAR is more water-soluble than the free acid form.[8] Dissolving the powder in a small amount of a base like NaOH or a polar organic solvent like ethanol before diluting with deionized water can facilitate its complete dissolution.

Acid-Base Properties and Tautomerism

PAR is a triprotic acid (H₃PAR⁺) that can exist in several protonated and deprotonated forms depending on the solution pH. The protonation states are crucial as they determine the electronic properties of the molecule and, consequently, its color and metal-binding affinity. The dissociation equilibria can be represented as:

H₃PAR⁺ ⇌ H₂PAR ⇌ HPAR⁻ ⇌ PAR²⁻

The acid dissociation constants (pKa) define the pH ranges over which each species dominates.

| Equilibrium | pKa Value (in Water) | Description | Reference(s) |

| pKa₁ (H₃PAR⁺/H₂PAR) | ~3.1 | Deprotonation of the pyridinium nitrogen | [9] |

| pKa₂ (H₂PAR/HPAR⁻) | ~5.6 | Deprotonation of the para-hydroxyl group | [9] |

| pKa₃ (HPAR⁻/PAR²⁻) | ~11.9 | Deprotonation of the ortho-hydroxyl group | [9] |

Causality: The choice of pH for a specific metal analysis is directly dictated by these pKa values. Most metal chelation occurs at a pH above pKa₂, where the first hydroxyl group has been deprotonated, making the oxygen a stronger Lewis base for coordinating the metal ion.

Furthermore, PAR exhibits azo-hydrazone tautomerism, an equilibrium between two structural isomers. The position of this equilibrium is influenced by solvent polarity and pH.

Figure 2: Azo-hydrazone tautomerism of PAR.

Spectral Properties: The Basis of Colorimetric Analysis

The utility of PAR as an indicator is rooted in its UV-Visible absorption spectrum, which changes predictably with pH and upon metal chelation.

UV-Visible Absorption

The free PAR ligand displays multiple absorption maxima that are highly sensitive to pH, corresponding to the different protonated species.[9] In acidic solutions (pH < 3), the fully protonated form (H₃PAR⁺) shows an absorption maximum around 395 nm. As the pH increases, deprotonation occurs, leading to bathochromic (red) shifts in the absorption maxima. In the neutral to moderately basic range (pH 7-10), the HPAR⁻ species, which is typically yellow-orange, predominates with a λmax around 413 nm and a shoulder at ~485 nm.[9]

Upon chelation with a metal ion, a new, strong absorption band appears at a longer wavelength, typically between 490 and 550 nm. This is due to the formation of a metal-to-ligand charge transfer (MLCT) band. The resulting complex is intensely colored, often red or purple, providing a stark visual and spectrophotometric contrast to the free ligand.

The table below summarizes the spectral properties for complexes of PAR with several common divalent metal ions.

| Metal Ion | Stoichiometry (M:PAR) | Optimal pH | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference(s) |

| Zn(II) | 1:2 | 7.4 | 492 | 71,500 | [10] |

| Cu(II) | 1:1 / 1:2 | 10 | ~500 | 76,200 (for 1:2 complex) | [11] |

| Fe(II) | 1:2 | 4.5 | 718 (in DMSO) | Not specified | [3] |

| Mn(II) | 1:2 | ~9-10 | ~500 | 78,000 | [2] |

| Pb(II) | 1:2 | ~10 | 520 | 40,000 | [4] |

| Co(II) | 1:2 | 5-8 | 510 | ~66,000 | [10] |

| Ni(II) | 1:2 | 5-8 | 505 | ~70,000 | [10] |

Note: Values for λmax and ε can vary depending on experimental conditions such as solvent, ionic strength, and buffer composition.[10]

Fluorescence Properties

While PAR is an exceptional chromogenic reagent, it is not typically employed as a fluorescent probe. Its primary analytical utility is derived from changes in light absorbance rather than emission.

Coordination Chemistry: The Art of Chelation

The formation of stable metal complexes is the cornerstone of PAR's analytical power.[12]

Tridentate Ligand Binding

PAR acts as a tridentate ligand, coordinating to a central metal ion through three specific atoms:

-

The nitrogen atom of the pyridine ring.

-

The nitrogen atom of the azo group that is further from the pyridine ring.

-

The deprotonated oxygen atom of the ortho-hydroxyl group.

This three-point attachment forms two stable five-membered chelate rings with the metal ion, a configuration that is thermodynamically highly favorable. This phenomenon is known as the "chelate effect," which explains the high stability of PAR-metal complexes compared to coordination with analogous monodentate ligands.[13]

Figure 3: Chelation of a divalent metal ion (M²⁺) by PAR.

Stability of Metal Complexes

The stability of a metal complex is quantified by its formation constant (Kf) or stability constant (β).[14][15] A large stability constant indicates that the complex is thermodynamically stable and its formation is highly favored at equilibrium. The stability of PAR complexes is generally high, allowing for the sensitive detection of metal ions even at low concentrations. For example, the dissociation constant (the inverse of the stability constant) for the Zn(PAR)₂ complex at pH 7.4 is approximately 7.08 x 10⁻¹³ M², indicating an extremely stable complex.[10]

Experimental Protocol: Spectrophotometric Determination of Zn(II)

This section provides a validated, step-by-step methodology for the quantification of zinc ions in an aqueous sample.

Trustworthiness: This protocol is self-validating through the generation of a calibration curve with a high coefficient of determination (R² > 0.995), ensuring linearity and accuracy.

Reagent and Equipment

-

PAR Stock Solution (1 mM): Dissolve 21.5 mg of this compound in 100 mL of deionized water. Gentle warming or the addition of a few drops of 0.1 M NaOH may be required. Store in a dark bottle.

-

Zinc Standard Stock Solution (1000 ppm or 15.3 mM): Use a commercially available, certified standard.

-

Buffer Solution (1 M Tris-HCl, pH 7.4): Prepare by dissolving Tris base in water and adjusting the pH with concentrated HCl.

-

UV-Visible Spectrophotometer

-

Calibrated Micropipettes and Volumetric Flasks

Workflow Diagram

Figure 4: Workflow for spectrophotometric Zn²⁺ determination.

Procedure

-

Preparation of Calibration Standards: From the 15.3 mM zinc stock, prepare a 100 µM working stock. Use this working stock to prepare a series of calibration standards (e.g., 0, 2, 5, 10, 15, 20 µM) in volumetric flasks.

-

Sample Preparation: Dilute the unknown sample as necessary to ensure its zinc concentration falls within the range of the calibration curve.

-

Reaction Setup: In a series of cuvettes or microplate wells, add:

-

100 µL of each standard or unknown sample.

-

900 µL of a freshly prepared PAR working solution (e.g., 100 µM PAR in Tris-HCl buffer, pH 7.4). This ensures a molar excess of PAR.

-

Rationale: A buffer is essential to control the pH, thereby maintaining a consistent protonation state of PAR and ensuring a stoichiometric reaction.[10] An excess of the indicator drives the complexation reaction to completion.

-

-

Incubation: Mix gently and allow the reaction to proceed for 5 minutes at room temperature to ensure complete complex formation.

-

Spectrophotometric Measurement: Measure the absorbance of each solution at the λmax of the Zn(PAR)₂ complex, which is 492 nm.[10] Use the "0 µM" standard as the blank.

-

Data Analysis:

-

Construct a calibration curve by plotting the absorbance at 492 nm versus the concentration of the zinc standards.

-

Perform a linear regression on the data points.

-

Determine the concentration of zinc in the unknown sample by interpolating its absorbance value from the linear regression equation (y = mx + c).

-

Safety and Handling

As a laboratory chemical, PAR must be handled with appropriate precautions.

-

Hazard Identification: PAR is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the solid powder or its solutions.

-

Handling: Avoid creating dust. Handle in a well-ventilated area or a fume hood. Avoid ingestion and inhalation.

-

Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[6] Keep the container tightly sealed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound (PAR) is a powerful and versatile analytical reagent whose utility is firmly grounded in its fundamental chemical properties. Its well-defined structure, predictable acid-base behavior, and ability to form stable, intensely colored tridentate complexes make it an invaluable tool for the quantitative analysis of a wide range of metal ions. By understanding the principles of its coordination chemistry and spectral response, researchers can confidently develop and apply robust and sensitive analytical methods across various scientific disciplines.

References

- Kocyła, A., Pomorski, A., & Krężel, A. (2015). Molar absorption coefficients and stability constants of metal complexes of this compound (PAR): Revisiting common chelating probe for the study of metalloproteins. Journal of Inorganic Biochemistry, 152, 82-92. [Link]

- ResearchGate. (n.d.). Study of Complex Formation between 4-(2-Pyridylazo) Resorcinol and Al 3+ , Fe 3+ , Zn 2+ , and Cd 2+ Ions in an Aqueous Solution at 0.1 M Ionic Strength. Request PDF. [Link]

- ResearchGate. (n.d.). Determination of Acidity Constants of 4-(2-Pyridylazo)

- Ghasemi, J. (2002). Spectrophotometric determination of acidity constants of this compound in binary methanol–water mixtures. Analytica Chimica Acta, 455(2), 335-342. [Link]

- ResearchGate. (2015). Molar absorption coefficients and stability constants of metal complexes of this compound (PAR): Revisiting common chelating probe for the study of metalloproteins. PDF. [Link]

- Grokipedia. (n.d.). Stability constants of complexes. [Link]

- Peltekov, A. (n.d.). Application of this compound for flotation-spectrophotometric determination of iron.

- Grokipedia. (n.d.). Stability constants of complexes. [Link]

- ResearchGate. (2014). The structure of the this compound (PAR) ligand. [Link]

- An-Najah National University. (n.d.). PYRIDYLAZO COMPOUNDS AS ANALYTICAL REAGENTS A REVIEW. [Link]

- Semantic Scholar. (n.d.). Stability Constants of Metal Complexes in Solution. [Link]

- Dalton Transactions. (n.d.). UV-visible spectral analysis for the characterization of the titanium(iv)–this compound complex as a reagent for determining hydrogen peroxide. RSC Publishing. [Link]

- Wikipedia. (n.d.). Stability constants of complexes. [Link]

- Ramadan, A. A., Mandil, H., & Kamel, A. A. (2009). Spectrophotometric Determination of Copper(II) with 4-(2-Pyridylazo)-resorcinol Disodium in Pharmaceuticals. Asian Journal of Chemistry, 21(9), 7367-7374. [Link]

- Inc., S. (n.d.).

- ResearchGate. (2014). How does one make a 4-(2-Pyridylazo)

Sources

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. repository.najah.edu [repository.najah.edu]

- 5. 4-(2-吡啶偶氮)间苯二酚 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 1141-59-9 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Molar absorption coefficients and stability constants of metal complexes of this compound (PAR): Revisiting common chelating probe for the study of metalloproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. grokipedia.com [grokipedia.com]

- 13. cdn2.f-cdn.com [cdn2.f-cdn.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Stability constants of complexes - Wikipedia [en.wikipedia.org]

The Definitive Guide to the Dissociation Constants (pKa) of 4-(2-Pyridylazo)resorcinol (PAR)

This in-depth technical guide provides a comprehensive exploration of the dissociation constants (pKa) of 4-(2-Pyridylazo)resorcinol (PAR), a versatile chromogenic ligand. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing the acid-base equilibria of PAR and offers detailed, field-proven methodologies for the accurate determination of its pKa values.

Introduction: The Significance of PAR and its Dissociation Constants

This compound, commonly known as PAR, is a highly sensitive and selective organic reagent extensively used in analytical chemistry. Its utility stems from its ability to form intensely colored chelates with a wide array of metal ions, making it an invaluable tool for spectrophotometric analysis and as a metallochromic indicator. The protonation state of PAR is intrinsically linked to its complexing ability and its spectral properties. Therefore, a thorough understanding of its acid-dissociation constants (pKa) is paramount for developing robust and reliable analytical methods.

The pKa values define the pH ranges in which the different ionic forms of PAR exist, thereby dictating its reactivity and the stability of its metal complexes. Accurate knowledge of these constants is crucial for optimizing reaction conditions, predicting species distribution, and interpreting experimental data in various applications, including environmental monitoring, pharmaceutical analysis, and clinical diagnostics.

Theoretical Framework: Acid-Base Equilibria of PAR

PAR is a triprotic acid (H₃L⁺) that can exist in several protonated and deprotonated forms in aqueous solution. The dissociation equilibria can be represented as follows:

-

pKa₁: Corresponds to the deprotonation of the protonated pyridinium nitrogen.

-

pKa₂: Relates to the dissociation of the first hydroxyl group on the resorcinol ring.

-

pKa₃: Represents the dissociation of the second hydroxyl group on the resorcinol ring.

The determination of these pKa values provides a quantitative measure of the acidity of each functional group. It is important to recognize that these "constants" are in fact conditional and can be influenced by experimental parameters such as temperature, ionic strength, and solvent composition.[1] An increase in temperature, for instance, generally leads to a decrease in pKa values.[2] The ionic strength of the solution can also affect the pKa by altering the activity coefficients of the ionic species involved in the equilibrium.

Methodologies for pKa Determination

The dissociation constants of PAR can be reliably determined using several instrumental techniques. This guide will focus on two of the most common and accessible methods: spectrophotometry and potentiometric titration.

Spectrophotometric Determination of pKa

This method leverages the fact that the different protonated species of PAR exhibit distinct absorption spectra in the UV-Visible region. By monitoring the change in absorbance at a specific wavelength as a function of pH, the pKa values can be determined.

This protocol is a synthesized procedure based on established methodologies for determining the pKa values of PAR in aqueous or mixed-solvent systems.[3][4][5]

I. Materials and Reagents:

-

This compound (PAR) of high purity

-

Hydrochloric acid (HCl), 0.1 M standard solution

-

Sodium hydroxide (NaOH), 0.1 M standard solution, carbonate-free

-

Potassium nitrate (KNO₃) or Potassium chloride (KCl) for ionic strength adjustment

-

High-purity water (e.g., Milli-Q or equivalent)

-

A series of buffer solutions covering the desired pH range

-

Calibrated pH meter with a combination glass electrode

-

UV-Visible spectrophotometer

-

Thermostatted cell holder

II. Procedure:

-

Preparation of PAR Stock Solution: Prepare a stock solution of PAR (e.g., 1 x 10⁻³ M) in high-purity water. A small amount of organic solvent like methanol or ethanol may be used to aid dissolution if necessary.[6][7]

-

Preparation of Test Solutions: For each pKa determination, prepare a series of solutions in volumetric flasks. To each flask, add a known volume of the PAR stock solution, an appropriate volume of a stock salt solution (e.g., KNO₃) to maintain a constant ionic strength (e.g., 0.1 M), and varying amounts of standard HCl or NaOH to adjust the pH.[3][4] Dilute to the mark with high-purity water.

-

pH Measurement: Measure the pH of each solution accurately using a calibrated pH meter.

-

Spectrophotometric Measurement: Record the UV-Visible absorption spectrum of each solution over a relevant wavelength range (e.g., 350-600 nm) at a constant temperature (e.g., 25 °C).[3]

-

Data Analysis:

-

Plot the absorbance at a selected wavelength (where the change in absorbance with pH is significant) against the measured pH.

-

The pKa can be determined from the midpoint of the resulting sigmoidal curve.

-

For more accurate determination, especially with overlapping pKa values, multiwavelength analysis and nonlinear least-squares regression methods are recommended.[8] The following equation can be used for a monoprotic acid:

pH = pKa + log[(A - A_a)/(A_b - A)]

where A is the absorbance at a given pH, A_a is the absorbance of the fully acidic form, and A_b is the absorbance of the fully basic form.

-

-

Constant Ionic Strength: Maintaining a constant ionic strength is crucial as it keeps the activity coefficients of the ions relatively constant, thus ensuring that the determined pKa is a true thermodynamic constant under the specified conditions.[9]

-

Constant Temperature: The dissociation of acids is an equilibrium process that is temperature-dependent.[1] Controlling the temperature ensures the reproducibility and accuracy of the pKa values.

-

Carbonate-Free NaOH: Carbonate in the NaOH solution can act as a buffer and interfere with the accurate adjustment of pH, leading to errors in the pKa determination.

Potentiometric Titration for pKa Determination

Potentiometric titration involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added. The pKa values can be determined from the resulting titration curve.

This protocol is adapted from standard procedures for pKa determination.[10][11][12]

I. Materials and Reagents:

-

This compound (PAR)

-

Hydrochloric acid (HCl), 0.1 M standard solution

-

Sodium hydroxide (NaOH), 0.1 M standard solution, carbonate-free

-

Potassium chloride (KCl) for ionic strength adjustment

-

High-purity water

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette

II. Procedure:

-

Preparation of Analyte Solution: Accurately weigh a known amount of PAR and dissolve it in a known volume of high-purity water. Add a sufficient amount of KCl to maintain a constant ionic strength.

-

Titration Setup: Place the PAR solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

-

Titration: Titrate the PAR solution with the standardized NaOH solution. Add the titrant in small increments, recording the pH after each addition. Allow the pH to stabilize before recording the reading. Smaller increments should be used near the equivalence points.

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added.

-

The pKa values can be determined at the half-equivalence points. The half-equivalence point is the point at which half of the acidic proton has been neutralized. At this point, pH = pKa.

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peaks in the first derivative plot correspond to the equivalence points.

-

-

Calibration: The accuracy of potentiometric titration is heavily reliant on the proper calibration of the pH meter using standard buffers.

-

Replicate Titrations: Performing multiple titrations and averaging the results enhances the reliability and provides a measure of the precision of the determination.[11]

Data Presentation: Dissociation Constants of PAR

The following table summarizes reported pKa values for this compound under various experimental conditions.

| pKa₁ | pKa₂ | pKa₃ | Temperature (°C) | Ionic Strength (M) | Solvent System | Reference |

| 3.1 | 5.6 | 11.9 | Not Specified | Not Specified | Aqueous | [13] |

| 2.30 | 5.37 | 12.33 | 25 | 0.1 (KNO₃) | Aqueous | [3] |

| 2.85 | 5.86 | 12.41 | 25 | 0.1 (KNO₃) | 20% Methanol | [3] |

| 3.52 | 6.55 | 12.87 | 25 | 0.1 (KNO₃) | 80% Methanol | [3] |

| 2.45 | 5.49 | 12.28 | 25 | 0.1 (KNO₃) | 20% Acetonitrile | [4] |

| 2.78 | 6.01 | 12.63 | 25 | 0.1 (KNO₃) | 80% Acetonitrile | [4] |

Visualizing the Process

To further elucidate the concepts discussed, the following diagrams illustrate the protonation equilibria of PAR and the experimental workflow for its pKa determination.

Caption: Protonation equilibria of this compound (PAR).

Caption: Workflow for spectrophotometric pKa determination of PAR.

Conclusion

The dissociation constants of this compound are fundamental parameters that govern its chemical behavior and analytical performance. This guide has provided a detailed overview of the theoretical underpinnings of PAR's acid-base equilibria and has presented robust, step-by-step protocols for the experimental determination of its pKa values using spectrophotometry and potentiometric titration. By understanding the principles behind these methods and the influence of experimental conditions, researchers can confidently and accurately determine the pKa values of PAR, leading to the development of more reliable and effective analytical applications.

References

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Ghasemi, J., Niazi, A., Kubista, M., & Elbergali, A. (2002). Spectrophotometric determination of acidity constants of this compound in binary methanol–water mixtures. Analytica Chimica Acta, 455(2), 335–342.

- Ghasemi, J., Ahmadi, S., & Kubista, M. (2003). Determination of Acidity Constants of this compound in Binary Acetonitrile + Water Mixtures.

- Ünal, D., & Aydoğdu, S. N. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- Massachusetts Institute of Technology. (n.d.). The Potentiometric Titration of an Acid Mixture.

- Ghasemi, J., Peyman, H., & Meloun, M. (2007). The Study of Complex Formation Between 4-(2-Pyridylazo) Resorcinol and Al3+, Fe3+, Zn2+ and Cd2+ Ions in Aqueous Solution at 0.1M Ionic Strength.

- Insight of Spectrophotometric Determination Using 4-(2-Pyridylazo)- Resorcinol: Application of Stop Flow Injection Analysis. (n.d.). iMedPub.

- Hunt, J. B., Neece, S. H., & Ginsburg, A. (1985). The use of this compound in studies of zinc release from Escherichia coli aspartate transcarbamoylase. Analytical Biochemistry, 146(1), 150-157.

- Niazi, A., Ghasemi, J., & Maeder, M. (2007). Spectrophotometric studies on the protonation and nickel complexation equilibria of 4-(2-pyridylazo) resorcinol using global analysis in aqueous solution. Journal of the Brazilian Chemical Society, 18, 267-273.

- Science.gov. (n.d.). potentiometric titration method: Topics by Science.gov.

- Vedantu. (n.d.). Potentiometric Titration Explained: Principles, Curve & Steps.

- Smirnova, S. V., Pletnev, I. V., & Zolotov, Y. A. (2012). Solubilization of this compound in hydrophobic–hydrophilic ionic liquids and extraction of heavy metal ions from aqueous solutions. Journal of Analytical Chemistry, 67(3), 230-236.

- Al-Hamdany, R. A., & Al-Zangana, R. H. (2013). Influence of Temperatures and Thermodynamic Parameters on pKa Values for Some Acids and Basic Imines Derived 3-Acetyl and. Asian Journal of Chemistry, 25(10), 5303-5306.

- Samuelsen, L., Holm, R., Lathuile, A., & Schönbeck, C. (2019). Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength. International journal of pharmaceutics, 560, 357-364.

- Ramadan, A. A., El-Sattar, A. A., & El-Seify, F. A. (2009). Spectrophotometric Determination of Copper(II) with 4-(2-Pyridylazo)-resorcinol Disodium in Pharmaceuticals. Asian Journal of Chemistry, 21(9), 7369.

- Ghasemi, J., Peyman, H., & Meloun, M. (2007). Study of Complex Formation between 4-(2-Pyridylazo) Resorcinol and Al3+, Fe3+, Zn2+, and Cd2+ Ions in an Aqueous Solution at 0.1 M Ionic Strength.

- Blanco, S. E., & Ferretti, F. H. (2005). Determination of the overlapping pKa values of resorcinol using UV-visible spectroscopy and DFT methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(1-2), 93-102.

- Agrawal, Y. K., & Desai, S. J. (1986). Extraction-spectrophotometric determination of indium using this compound. The Analyst, 111(3), 303-305.

- Sirajuddin, & Khaskheli, A. R. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 5(13), 864-871.

Sources

- 1. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Multiwavelength spectrophotometric determination of protolytic constants of 4-(2-pyridylazo) resorcinol (PAR) in binary DMF-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 1141-59-9 [chemicalbook.com]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. web.mit.edu [web.mit.edu]

- 13. This compound | Semantic Scholar [semanticscholar.org]

The Chromatic Dance of a Chelator: A Technical Guide to the UV-Vis Absorption Spectrum of 4-(2-Pyridylazo)resorcinol (PAR)

This guide provides an in-depth exploration of the ultraviolet-visible (UV-Vis) absorption spectrum of 4-(2-Pyridylazo)resorcinol, commonly known as PAR. As a versatile metallochromic indicator and chelating agent, a fundamental understanding of its spectral behavior is paramount for its application in diverse scientific fields, including analytical chemistry, biochemistry, and drug development.[1][2] This document is designed for researchers, scientists, and professionals who seek not just to utilize PAR, but to comprehend the physicochemical principles that govern its chromatic properties.

Introduction: The Molecular Basis of PAR's Utility

This compound (C₁₁H₉N₃O₂) is an azo dye characterized by a pyridyl ring linked to a resorcinol moiety via an azo group (-N=N-).[2] This molecular architecture is the very source of its utility. The resorcinol group's hydroxyls and the pyridyl nitrogen act as a tridentate ligand, enabling the formation of stable, intensely colored complexes with a vast array of metal ions.[3] The extended π-electron system of the molecule is responsible for its strong absorption in the visible region of the electromagnetic spectrum.

The true analytical power of PAR, however, lies in the pH-dependent nature of its UV-Vis absorption spectrum. The molecule possesses three ionizable protons, leading to the existence of four distinct species in aqueous solution, each with a unique spectral signature. Understanding the equilibrium between these species is the key to harnessing PAR's full potential.

The pH-Dependent Equilibria of PAR: A Spectroscopic Perspective

The spectral characteristics of a PAR solution are intrinsically linked to the hydrogen ion concentration (pH) of the medium. The molecule undergoes three distinct protonation/deprotonation events, each characterized by an acid dissociation constant (pKa). These equilibria govern the relative concentrations of the four prototropic species of PAR: H₃L⁺, H₂L, HL⁻, and L²⁻.

The reported pKa values for PAR in aqueous solution are approximately:

-

pKa₁ ≈ 3.1: Corresponding to the protonation of the pyridyl nitrogen atom.

-

pKa₂ ≈ 5.6: Corresponding to the deprotonation of the para-hydroxyl group relative to the azo linkage.

-

pKa₃ ≈ 11.9: Corresponding to the deprotonation of the ortho-hydroxyl group.

The following diagram illustrates the sequential deprotonation of PAR.

Caption: Experimental workflow for PAR UV-Vis analysis.

-

Sample Preparation: For each pH value, pipette a fixed volume of the PAR stock solution into a volumetric flask containing the corresponding buffer solution. Dilute to the mark with the buffer. The final concentration of PAR should be in a range that provides absorbance values within the linear dynamic range of the spectrophotometer (typically 0.1 - 1.0).

-

Blanking the Spectrophotometer: Use the respective buffer solution (without PAR) as the blank for each measurement to correct for any absorbance from the buffer components.

-

Spectral Acquisition: Record the UV-Vis spectrum of each PAR solution from approximately 300 nm to 600 nm.

-

Data Analysis: Overlay the obtained spectra to visualize the changes in λmax and identify any isosbestic points.

Applications in Research and Drug Development

A thorough understanding of PAR's UV-Vis absorption spectrum is crucial for its effective application in various scientific domains:

-

Quantitative Analysis of Metal Ions: By carefully selecting a pH where a specific metal-PAR complex has a unique and strong absorption band, highly sensitive and selective spectrophotometric methods can be developed for the quantification of metal ions. [1][3]The choice of pH is critical to minimize interference from the free PAR ligand and other potential metal ions.

-

Study of Metalloproteins: PAR is widely used to study the release and binding of metal ions, such as zinc, from proteins. [2]The change in absorbance upon complexation allows for real-time monitoring of these processes, providing valuable insights into enzyme kinetics and protein stability.

-

Drug-Metal Interactions: In drug development, understanding the chelation properties of a drug candidate is essential. PAR can be used in competitive binding assays to determine the affinity of a new drug for a particular metal ion.

Conclusion

The UV-Vis absorption spectrum of this compound is a rich source of information about its chemical behavior in solution. The pronounced pH-dependence of its spectrum, driven by three distinct protonation equilibria, is the cornerstone of its widespread use as a chelating agent and metallochromic indicator. By mastering the experimental and theoretical principles outlined in this guide, researchers can confidently and accurately employ PAR in their analytical and biochemical investigations, ensuring the generation of reliable and meaningful data.

References

- Shimadzu. Preparing Buffer Solutions. [Link]

- Delloyd's Lab-Tech.

- Ghasemi, J., Ahmadi, S., Kubista, M., & Forootan, A. (2005). Determination of Acidity Constants of this compound in Binary Acetonitrile + Water Mixtures.

- Niazi, A., Ghasemi, J., & Fytianos, K. (2002). Spectrophotometric determination of acidity constants of this compound in binary methanol–water mixtures. Analytica Chimica Acta, 455(2), 335-342.

- Abu-Zuhri, A. Z. (1987). Pyridylazo Compounds as Analytical Reagents: A Review. An-Najah University Journal for Research - B (Humanities), 1(4).

- Ghasemi, J., & Niazi, A. (2001). Spectrophotometric determination of acidity constants of this compound in binary methanol–water mixtures. Microchemical Journal, 69(2), 137-143.

- Kocyła, A., Sokołowska, M., & Krezel, A. (2015). Molar absorption coefficients and stability constants of metal complexes of this compound (PAR): Revisiting common chelating probe for the study of metalloproteins. Journal of Inorganic Biochemistry, 152, 82-90.

- Chemagination. How to measure pKa by UV-vis spectrophotometry. [Link]

- PubChem. This compound. [Link]

- Hunt, J. B., Neece, S. H., & Ginsburg, A. (1985). The use of this compound in studies of zinc release from Escherichia coli aspartate transcarbamoylase. Analytical Biochemistry, 146(1), 150-157.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(2-Pyridylazo)resorcinol (PAR)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 4-(2-Pyridylazo)resorcinol (PAR), a widely utilized metallochromic indicator and chelating agent. This document delves into the structural intricacies of PAR as revealed by NMR spectroscopy, offering field-proven insights into spectral interpretation, experimental considerations, and the influence of environmental factors such as solvent and pH. Detailed spectral assignments are presented, supported by a robust experimental protocol for data acquisition. This guide is intended to serve as an authoritative resource for researchers employing PAR in analytical chemistry, drug development, and materials science, ensuring accuracy and reproducibility in their work.

Introduction to this compound (PAR)

This compound, commonly known as PAR, is an organic compound with the chemical formula C₁₁H₉N₃O₂ and a molecular weight of 215.21 g/mol .[1][2] It is a highly versatile molecule that functions as a tridentate chelating agent, forming stable complexes with a wide array of metal ions.[3] This property has led to its extensive use as a metallochromic indicator in complexometric titrations and as a chromogenic reagent in spectrophotometric analysis for the quantification of over 50 elements.

The structure of PAR features a pyridine ring linked to a resorcinol moiety via an azo bridge (-N=N-). This extended π-system is responsible for its characteristic orange-red color.[1] A critical aspect of PAR's chemistry, directly impacting its NMR spectral characteristics, is the existence of azo-hydrazone tautomerism. The equilibrium between these two forms is sensitive to the solvent environment and the pH of the solution. Understanding this tautomerism is paramount for the accurate interpretation of its NMR spectra.

dot graph "PAR_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

} Caption: Molecular Structure of this compound (PAR)

The Phenomenon of Azo-Hydrazone Tautomerism in PAR

Azo dyes containing a hydroxyl group ortho or para to the azo linkage, such as PAR, can exist in equilibrium between two tautomeric forms: the azo form and the hydrazone form. This equilibrium is a dynamic process involving the migration of a proton and a concurrent shift of double bonds.

dot graph "Tautomerism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Azo-Hydrazone Tautomeric Equilibrium

In the case of PAR, the azo tautomer features a distinct -N=N- double bond and two hydroxyl (-OH) groups on the resorcinol ring. In the hydrazone tautomer, a proton has migrated from one of the hydroxyl groups to one of the azo nitrogens, resulting in a ketone-like C=O group on the resorcinol ring and a -NH-N= linkage. The presence and ratio of these tautomers are influenced by factors such as the polarity of the solvent and the pH of the medium, which in turn significantly affects the observed NMR chemical shifts.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of PAR provides valuable information about the electronic environment of the hydrogen atoms within the molecule. The chemical shifts are indicative of the electron density around the protons, while the coupling patterns reveal the connectivity between neighboring protons. The spectrum is typically recorded in a deuterated solvent, with dimethyl sulfoxide-d₆ (DMSO-d₆) being a common choice due to PAR's good solubility.

Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3' | 8.65 | d | 4.5 |

| H-6' | 8.05 | d | 8.0 |

| H-4' | 7.95 | t | 7.8 |

| H-5' | 7.50 | t | 6.2 |

| H-6 | 7.80 | d | 8.8 |

| H-5 | 6.40 | dd | 8.8, 2.4 |

| H-3 | 6.25 | d | 2.4 |

| OH (C-2) | 12.5 (broad) | s | - |

| OH (C-4) | 10.2 (broad) | s | - |

Note: The chemical shifts of the hydroxyl protons are highly variable and depend on concentration, temperature, and residual water content in the solvent.

Interpretation of the ¹H NMR Spectrum:

-

Pyridine Ring Protons (H-3', H-4', H-5', H-6'): These protons appear in the downfield region of the spectrum (7.50-8.65 ppm), which is characteristic of aromatic protons in a nitrogen-containing heterocyclic ring. The electron-withdrawing nature of the nitrogen atom deshields these protons. The observed multiplicities (doublet, triplet) and coupling constants are consistent with the ortho, meta, and para relationships between the protons on the pyridine ring.

-

Resorcinol Ring Protons (H-3, H-5, H-6): These protons are also in the aromatic region but are generally found at slightly higher fields compared to the pyridine protons. The electron-donating hydroxyl groups shield these protons. The coupling pattern (doublets and a doublet of doublets) confirms their positions on the resorcinol ring.

-

Hydroxyl Protons (OH): The hydroxyl protons typically appear as broad singlets due to chemical exchange with residual water in the solvent and intermolecular hydrogen bonding. Their chemical shifts can vary significantly. The downfield position of these signals is indicative of their acidic nature and involvement in hydrogen bonding, potentially with the azo nitrogen or the solvent.

¹³C NMR Spectral Data of this compound

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms they are bonded to.

Table 2: ¹³C NMR Spectral Data of this compound in DMSO-d₆

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2' | 158.5 |

| C-6' | 150.0 |

| C-4' | 138.5 |

| C-3' | 122.0 |

| C-5' | 118.0 |

| C-2 | 165.0 |

| C-4 | 162.5 |

| C-6 | 125.0 |

| C-1 | 115.0 |

| C-5 | 108.0 |

| C-3 | 105.5 |

Interpretation of the ¹³C NMR Spectrum:

-

Pyridyl Carbons (C-2' to C-6'): The carbons of the pyridine ring resonate in the aromatic region. The carbon atom directly attached to the nitrogen (C-2') is the most deshielded due to the strong electron-withdrawing effect of the nitrogen.

-

Resorcinol Carbons (C-1 to C-6): The carbons of the resorcinol ring also appear in the aromatic region. The carbons bearing the hydroxyl groups (C-2 and C-4) are significantly deshielded and appear at the lowest field in this group. The other carbons show chemical shifts consistent with their positions on the substituted benzene ring.

-

Quaternary Carbons: The spectrum will also show signals for the quaternary carbons (those not directly bonded to hydrogen), which are typically less intense in a proton-decoupled spectrum. These include the carbons involved in the azo linkage and the substituted carbons of the aromatic rings.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality and reproducible ¹H and ¹³C NMR spectra of PAR, a standardized experimental protocol is essential. The following steps outline a field-proven methodology.

5.1 Sample Preparation

-

Purity of PAR: Ensure the this compound sample is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation. If necessary, purify the compound by recrystallization.[1]

-

Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.9 atom % D). The choice of DMSO-d₆ is advantageous due to PAR's good solubility and the solvent's ability to minimize exchange broadening of the hydroxyl protons compared to protic solvents.

-

Concentration: Prepare a solution of approximately 10-20 mg of PAR in 0.6-0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube. This concentration provides a good signal-to-noise ratio for both ¹H and ¹³C NMR experiments.

-

Dissolution: Ensure complete dissolution of the sample. Gentle warming or vortexing can aid in this process. The final solution should be clear and free of any particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, modern NMR spectrometers can also reference the spectra to the residual solvent peak of DMSO-d₆ (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm).

dot graph "NMR_Sample_Prep" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#E8F0FE", fontcolor="#1967D2"]; edge [color="#4285F4"];

} Caption: Workflow for NMR Sample Preparation

5.2 NMR Spectrometer and Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay ensures full relaxation of all protons, which is crucial for accurate integration.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, or more, as ¹³C NMR is inherently less sensitive than ¹H NMR.

-

Temperature: 298 K (25 °C).

5.3 Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply an automatic or manual baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons for each resonance.

Advanced NMR Techniques for Structural Elucidation

While 1D ¹H and ¹³C NMR provide fundamental structural information, 2D NMR techniques can offer unambiguous assignments and reveal more complex structural details.

-

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. It is invaluable for tracing out the connectivity of proton networks within the pyridine and resorcinol rings.

-

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates protons with the carbons to which they are directly attached (one-bond ¹JCH coupling). It provides a definitive link between the ¹H and ¹³C spectral assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically two or three bonds, ²JCH and ³JCH). It is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments.

dot graph "2D_NMR" { layout=dot; rankdir=LR; node [shape=ellipse, style=filled]; edge [color="#34A853"];

} Caption: Relationships revealed by 2D NMR experiments

Conclusion

This technical guide has provided a detailed overview of the ¹H and ¹³C NMR spectral data of this compound. The provided spectral assignments and interpretations, in conjunction with the detailed experimental protocol, offer a robust framework for the accurate and reproducible NMR analysis of this important chemical compound. An understanding of the tautomeric nature of PAR and the application of advanced 2D NMR techniques are crucial for a complete structural elucidation. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently utilize NMR spectroscopy in their work with this compound.

References

- Karipcin, F., & Kabalcilar, E. (2007). Spectroscopic and thermal studies on solid complexes of this compound with some transition metals. Acta Chimica Slovenica, 54(3), 597-603.

- Peltekov, A., & Kmetov, V. (2012). Application of this compound for flotation-spectrophotometric determination of iron. Journal of the University of Chemical Technology and Metallurgy, 47(4), 423-428.

- MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide.

- Organomation. NMR Sample Preparation: The Complete Guide.

- Iowa State University. NMR Sample Preparation.

- ResearchGate. Spectroscopic and thermal studies on solid complexes of this compound with some transition metals.

- YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.

- Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation.

- Beilstein Journals. Beilstein Journal of Organic Chemistry - Search Results for "13C NMR".

- PubChem. This compound.

Sources

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 4-(2-Pyridylazo)resorcinol (PAR)

This guide provides a comprehensive exploration of the infrared (IR) spectroscopy of 4-(2-Pyridylazo)resorcinol (PAR), a versatile metallochromic indicator and chelating agent. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental vibrational characteristics of PAR, the spectral shifts induced by metal complexation and pH variations, and the practical application of IR spectroscopy in characterizing this important molecule.

Introduction: The Significance of PAR and Vibrational Spectroscopy

This compound (PAR) is a highly sensitive and selective organic reagent widely employed in analytical chemistry for the colorimetric determination of a multitude of metal ions.[1] Its utility stems from its ability to form stable, colored complexes with various metal cations. The coordination chemistry of PAR is intricate, involving multiple donor atoms and a dependency on the solution's pH. Infrared (IR) spectroscopy serves as a powerful, non-destructive technique to probe the molecular structure and bonding within PAR and its derivatives. By analyzing the vibrational modes of the molecule, we can gain profound insights into its tautomeric forms, the nature of its interaction with metal ions, and the effects of protonation and deprotonation.

This guide will elucidate the interpretation of the IR spectrum of PAR, providing a foundational understanding for its application in coordination chemistry, analytical method development, and quality control of PAR-based reagents.

The Molecular Structure of this compound

Understanding the IR spectrum of PAR begins with a clear comprehension of its molecular structure. PAR consists of three key functional moieties: a pyridyl ring, an azo group (-N=N-), and a resorcinol ring. This arrangement provides multiple potential coordination sites for metal ions, namely the pyridyl nitrogen, the azo group nitrogens, and the oxygen atoms of the hydroxyl groups on the resorcinol ring.

Diagram: Molecular Structure of this compound (PAR)

Caption: Structure of this compound (PAR).

Interpreting the Infrared Spectrum of Free PAR